
(3-Amino-4,4-dimethylpentyl)dimethylamine
Overview
Description
(3-Amino-4,4-dimethylpentyl)dimethylamine is a chemical compound with the molecular formula C9H22N2 and a molecular weight of 158.29 g/mol. It is a liquid at room temperature and is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through various chemical reactions involving the appropriate starting materials and reagents. One common synthetic route involves the reaction of (3-amino-4,4-dimethylpentyl)dimethylamine with suitable reactants under controlled conditions to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound typically involves large-scale chemical reactions, purification processes, and quality control measures to ensure the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions: (3-Amino-4,4-dimethylpentyl)dimethylamine can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based oxidants.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding alcohols or ketones, while reduction reactions may produce amines or alcohols.
Scientific Research Applications
(3-Amino-4,4-dimethylpentyl)dimethylamine has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and chemical reactions.
Biology: Employed in biochemical studies and as a building block for bioactive molecules.
Medicine: Investigated for potential therapeutic uses and drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism by which (3-Amino-4,4-dimethylpentyl)dimethylamine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, enzyme inhibitor, or modulator of biological processes, depending on its application.
Comparison with Similar Compounds
(3-Amino-4,4-dimethylpentyl)dimethylamine can be compared with other similar compounds, such as:
N: 1 ,N 1 ,4,4-tetramethyl-1,3-pentanediamine
3-amino-4,4-dimethylpentanoic acid
These compounds share structural similarities but may differ in their chemical properties and applications. The uniqueness of this compound lies in its specific molecular structure and reactivity, which make it suitable for certain scientific and industrial uses.
Properties
IUPAC Name |
1-N,1-N,4,4-tetramethylpentane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H22N2/c1-9(2,3)8(10)6-7-11(4)5/h8H,6-7,10H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSDLRARBCRDPFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CCN(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


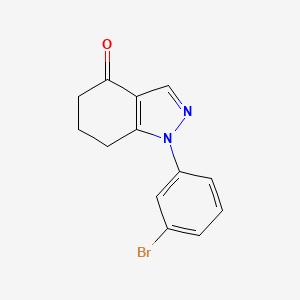

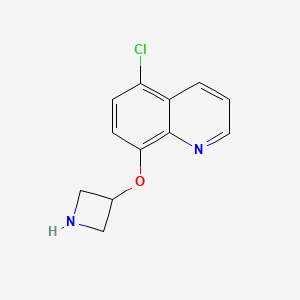

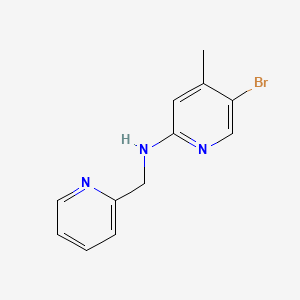



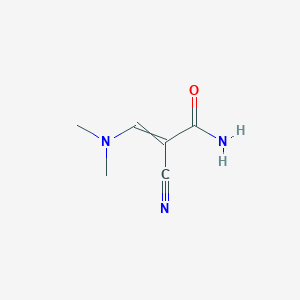
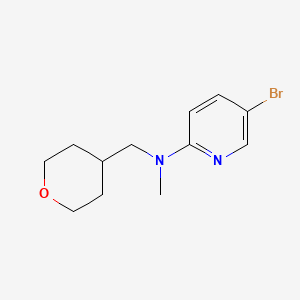
![7-methyl-1H-pyrrolo[3,2-b]pyridin-3-amine](/img/structure/B1525362.png)
![3-bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1525364.png)
![3-bromo-7-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1525365.png)
![1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid](/img/structure/B1525366.png)
